molecular formula C24H32ClNO4 B12418805 Drotaverine-d10 (hydrochloride)

Drotaverine-d10 (hydrochloride)

Cat. No.: B12418805
M. Wt: 444.0 g/mol
InChI Key: JBFLYOLJRKJYNV-VJBSGEFOSA-N
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Description

Drotaverine-d10 (hydrochloride) is a deuterated form of drotaverine hydrochloride, an antispasmodic drug used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. It is a benzylisoquinoline derivative structurally related to papaverine but exhibits more potent antispasmodic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of drotaverine-d10 (hydrochloride) involves the deuteration of drotaverine hydrochlorideThis can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of drotaverine-d10 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Drotaverine-d10 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .

Scientific Research Applications

Drotaverine-d10 (hydrochloride) has several scientific research applications:

Mechanism of Action

Drotaverine-d10 (hydrochloride) exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound also decreases calcium uptake in smooth muscle cells, further contributing to its antispasmodic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Drotaverine-d10 (hydrochloride) is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable tool in both research and clinical settings for studying and treating smooth muscle-related conditions .

Properties

Molecular Formula

C24H32ClNO4

Molecular Weight

444.0 g/mol

IUPAC Name

(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-bis(1,1,2,2,2-pentadeuterioethoxy)-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13-;/i3D3,4D3,7D2,8D2;

InChI Key

JBFLYOLJRKJYNV-VJBSGEFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC(=C(C=C3)OCC)OCC)OC([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl

Origin of Product

United States

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